molecular formula C10H14O B2493674 spiro[bicyclo[2.2.1]heptane-2,1'-cyclobutane]-3'-one CAS No. 2248287-18-3

spiro[bicyclo[2.2.1]heptane-2,1'-cyclobutane]-3'-one

Cat. No.: B2493674
CAS No.: 2248287-18-3
M. Wt: 150.221
InChI Key: XFSCICPFSNSVSL-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclobutane]-3'-one is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.221. The purity is usually 95%.
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Scientific Research Applications

Chemical Rearrangements

  • Rearrangements in Spirocyclobutane-Substituted 2-Norbornyl Cations : Research has shown that spiroannellated cyclobutane rings, when compared with cyclopropane analogues, exhibit unique chemical behaviors. For instance, the tosylhydrazone of spiro[bicyclo[2.2.1]heptane-2,1′-cyclobutan]-6-one, when photolyzed, resulted in alcohols with a specific distribution of deuterium, and ring expansion was not observed, contrasting the cyclopropane analogue (Kirmse, Landscheidt, & Siegfried, 1998).

  • Thermal Rearrangements of Spiro[2.4]hepta-1,4,6-trienes : Another study demonstrated that upon thermolysis, spiro[2.4]hepta-1,4,6-triene yielded bicyclo[3.2.0]hepta-1,3,6-triene, which further underwent dimerization to form cyclobutanes. This process illustrates the compound's propensity for forming structurally diverse derivatives under thermal conditions (Billups et al., 2002).

Spirocyclopropane Substitutions

  • Generation and Rearrangement of Spirocyclopropane-Substituted 2-Norbornyl Cations : Research on the substitution of spirocyclopropane in norbornyl cations indicates complex chemical dynamics, including faster solvolysis rates and unique reactivity compared to exo-2-norbornyl esters. This study contributes to the understanding of the chemical properties and reactivity of spirocyclopropane-substituted compounds (Kirmse, Landscheidt, & Schleich, 1992).

Diels-Alder Reactions

  • π-Facial Stereoselectivity in Diels–Alder Reactions : In the context of Diels–Alder reactions, spiro[bicyclo[2.2.1]heptane-2,1′-[2,4]cyclopentadiene] exhibited specific π-facial stereoselectivity. This research contributes to understanding the steric interactions in such reactions, which is crucial for predicting product outcomes in synthetic chemistry (Burnell & Valenta, 1991).

Lewis Acid-Catalyzed Cyclization

  • Formation of Bicyclo[2.2.1]heptane Derivatives : The unexpected formation of bicyclo[2.2.1]heptane derivatives via Lewis acid-catalyzed transannular double cyclization highlights the compound's versatility in organic synthesis. This phenomenon is particularly significant as it shows the unpredictable outcomes in synthetic pathways (Majo et al., 2000).

Medium Effects on Stereomutation

  • Medium Effects on Stereomutation of Cyclopropanones : The investigation into the effects of the medium on the rates of stereomutation of cyclopropanones provides insights into the influence of solvents on the reactivity and stability of spirocyclopropane derivatives. This research is essential for understanding the solvent effects in chemical reactions involving such compounds (Cordes & Berson, 1996).

Hydrogen Bonding Patterns

  • Hydrogen Bonding Patterns in Spirocyclic Oxindoles : The crystal structures of spirocyclic oxindoles have been determined, providing insights into the hydrogen bonding patterns of these compounds. This research is crucial for understanding the structural properties and interactions in spirocyclic compounds (Lemmerer & Michael, 2010).

Ring-Opening Olefin Metathesis Polymerization

  • Ring-Opening Metathesis Polymerization : Spiro(bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane) was used in ring-opening olefin metathesis polymerization, illustrating the compound's potential in polymer science. This research provides valuable information on the polymerization behavior of spiro compounds (Seehof & Risse, 1993).

Properties

IUPAC Name

spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-9-5-10(6-9)4-7-1-2-8(10)3-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSCICPFSNSVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC23CC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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